4-chloro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide
Overview
Description
4-chloro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide is a useful research compound. Its molecular formula is C17H14ClN3OS and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0546109 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Agents : A study detailed the synthesis of formazans from a Mannich base related to the compound , demonstrating moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Antipsychotic and Anticonvulsant Agents : Research on benzoxazepine and benzothiazepine derivatives highlighted their synthesis and evaluation for antipsychotic as well as anticonvulsant activities, suggesting potential pharmacological uses (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Anticancer Activity : A study synthesized benzamides derived from thiadiazole and evaluated them for anticancer activity against various cancer cell lines, finding several derivatives to exhibit promising anticancer effects (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives with a thiadiazole amide moiety were synthesized and shown to exhibit good nematocidal activity, presenting themselves as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).
Chemical Properties and Synthesis Methodologies
- Solvent Effects on Tautomeric Equilibrium : The effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the thiadiazole group was examined, revealing insights into the solvent-induced tautomerism of these compounds (Matwijczuk, Karcz, Walkowiak, Furso, Gładyszewska, Wybraniec, Niewiadomy, Karwasz, & Gagoś, 2017).
Properties
IUPAC Name |
4-chloro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-2-4-12(5-3-11)15-10-23-17(21-20-15)19-16(22)13-6-8-14(18)9-7-13/h2-9H,10H2,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYKXBNTCFPTAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(SC2)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160336 | |
Record name | Benzamide, 4-chloro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522651-58-7 | |
Record name | Benzamide, 4-chloro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522651-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 4-chloro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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